
3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid is a chemical compound that belongs to the class of isoindoline derivatives.
準備方法
The synthesis of 3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol . Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or microwave-assisted synthesis, to achieve higher yields and purity .
化学反応の分析
3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . Major products formed from these reactions include various substituted isoindoline derivatives with potential biological activities .
科学的研究の応用
作用機序
The mechanism of action of 3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways involved in its mechanism of action are still under investigation and may vary depending on the specific biological activity being studied .
類似化合物との比較
3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid can be compared with other similar compounds, such as:
N-isoindoline-1,3-diones:
Indole derivatives: Indole derivatives are another class of compounds with a similar aromatic ring system and have shown a wide range of biological activities.
Imidazole derivatives: Imidazole derivatives are heterocyclic compounds with similar biological activities and have been extensively studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which may contribute to its distinct biological activities and chemical reactivity .
特性
分子式 |
C11H10BrNO3 |
|---|---|
分子量 |
284.11 g/mol |
IUPAC名 |
3-(7-bromo-3-oxo-1H-isoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H10BrNO3/c12-9-3-1-2-7-8(9)6-13(11(7)16)5-4-10(14)15/h1-3H,4-6H2,(H,14,15) |
InChIキー |
CGMVQOWVNVLODX-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC=C2Br)C(=O)N1CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


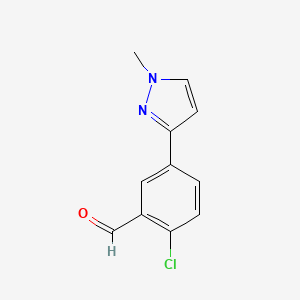
![Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B13898730.png)


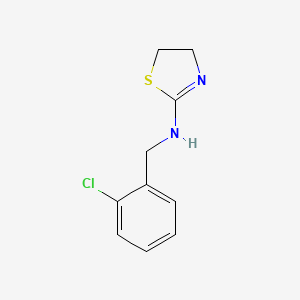

![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
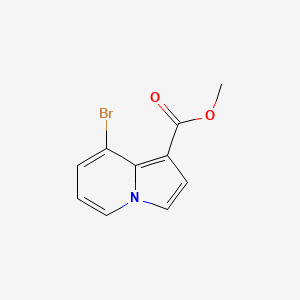
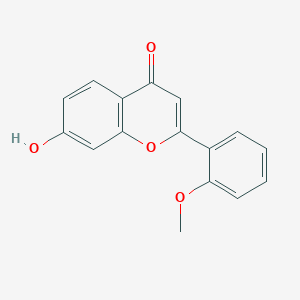
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)

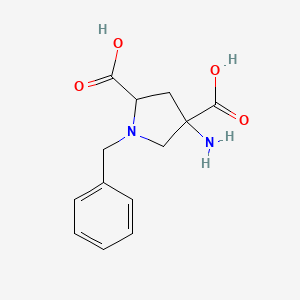
![Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)
